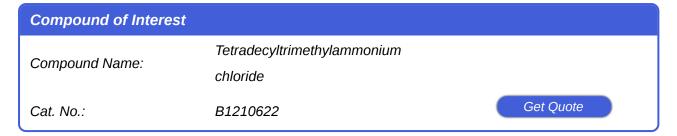


# Application Note: High-Quality Plant DNA Extraction Using Tetradecyltrimethylammonium Chloride

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a wide array of molecular applications, including PCR, sequencing, and genetic analysis. However, the presence of rigid cell walls, polysaccharides, and secondary metabolites in plants often complicates DNA extraction. The **tetradecyltrimethylammonium chloride** (CTAB) method is a robust and widely adopted protocol that effectively overcomes these challenges. CTAB, a cationic detergent, facilitates the lysis of cell membranes and forms complexes with polysaccharides and proteins, allowing for their removal and the subsequent isolation of pure DNA.[1][2][3][4] This application note provides a detailed protocol for plant DNA extraction using CTAB, along with key quantitative parameters and a workflow diagram.

#### Principle of the Method

The CTAB DNA extraction method is a solution-based technique that relies on the chemical properties of cetyltrimethylammonium bromide to isolate DNA from plant cells.[5] The protocol begins with the mechanical disruption of plant tissue, typically under cryogenic conditions using liquid nitrogen, to break down the tough cell walls.[2][6] The powdered tissue is then incubated in a heated CTAB extraction buffer.



The CTAB buffer contains several key components:

- CTAB: A cationic detergent that solubilizes cell membranes and forms insoluble complexes with most polysaccharides and proteins at high salt concentrations.[1][4]
- NaCl: A high concentration of salt (typically 1.4 M) helps to remove polysaccharides.[1][7]
- Tris-HCl: A buffering agent to maintain a stable pH.[1][8]
- EDTA: A chelating agent that sequesters divalent cations like Mg2+, which are cofactors for nucleases, thereby protecting the DNA from degradation.[7][8]
- β-mercaptoethanol or PVP (Polyvinylpyrrolidone): Reducing agents that help to denature proteins and remove polyphenolic compounds.[8][9]

Following lysis, an organic extraction with chloroform:isoamyl alcohol is performed to separate the DNA-containing aqueous phase from the organic phase containing lipids and proteins.[1][2] The DNA is then precipitated from the aqueous phase using isopropanol or ethanol, washed to remove residual salts, and finally resuspended in a suitable buffer.[2][6]

## **Experimental Protocol**

This protocol is a generalized version of the CTAB method and may require optimization depending on the plant species and tissue type.

Materials and Reagents:

- Plant tissue (fresh, frozen, or freeze-dried)
- Liquid nitrogen
- Mortar and pestle
- 2x CTAB Extraction Buffer (see Table 1 for composition)
- Chloroform:Isoamyl alcohol (24:1 v/v)
- Isopropanol (ice-cold)



- 70% Ethanol (ice-cold)
- TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- RNase A (10 mg/mL)
- Microcentrifuge tubes (1.5 mL or 2.0 mL)
- Water bath or heating block
- Microcentrifuge

Table 1: Composition of 2x CTAB Extraction Buffer

Reagent	Final Concentration	
CTAB (Cetyltrimethylammonium bromide)	2% (w/v)	
Tris-HCl (pH 8.0)	100 mM	
NaCl	1.4 M	
EDTA (pH 8.0)	20 mM	
β-mercaptoethanol	0.2% (v/v) (add fresh)	
Polyvinylpyrrolidone (PVP-40)	1% (w/v) (optional)	

#### Procedure:

- Tissue Homogenization:
  - Weigh approximately 100-200 mg of plant tissue.[8]
  - Freeze the tissue with liquid nitrogen and immediately grind it to a fine powder using a prechilled mortar and pestle.[2][6] It is crucial to prevent the tissue from thawing during this step.[8]
  - Transfer the powdered tissue to a 2 mL microcentrifuge tube.



#### Lysis:

- Add 1 mL of pre-warmed (60-65°C) 2x CTAB Extraction Buffer to the powdered tissue.[10]
  [11]
- Vortex thoroughly to mix.
- Incubate the mixture in a water bath at 60-65°C for 30-60 minutes with occasional gentle inversion every 10-15 minutes.[1][10][11]

#### Phase Separation:

- After incubation, add an equal volume (approximately 1 mL) of chloroform:isoamyl alcohol
  (24:1) to the lysate.[8]
- Mix gently by inverting the tube for 5-10 minutes to form an emulsion.
- Centrifuge at 12,000-14,000 x g for 10-15 minutes at room temperature.[1][8] This will separate the mixture into two phases: an upper aqueous phase containing the DNA and a lower organic phase.

#### DNA Precipitation:

- Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube, avoiding the interface.
- Add 0.7-1.0 volume of ice-cold isopropanol to the aqueous phase.[1]
- Mix gently by inverting the tube until a white, stringy DNA precipitate becomes visible.
- Incubate at -20°C for at least 30 minutes to enhance precipitation.[1][8]
- Centrifuge at 12,000-14,000 x g for 10 minutes to pellet the DNA.[1]

#### DNA Washing:

Carefully decant the supernatant without disturbing the DNA pellet.



- Add 1 mL of ice-cold 70% ethanol to wash the pellet.[1][2] This step removes residual salts and other impurities.
- Centrifuge at 12,000-14,000 x g for 5 minutes.
- Carefully decant the ethanol.
- Repeat the wash step once more.
- DNA Resuspension:
  - Air-dry the pellet for 10-15 minutes at room temperature to remove any remaining ethanol.
    Avoid over-drying, as it can make the DNA difficult to dissolve.[12]
  - Resuspend the DNA pellet in 50-100 μL of TE buffer.
  - $\circ$  To remove any contaminating RNA, add 1  $\mu$ L of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes.[1][10]
  - Store the DNA solution at -20°C for long-term storage.

## **Quantitative Data Summary**

The following table summarizes key quantitative parameters from the described protocol. These values may be adjusted for optimization based on the specific plant material.

Table 2: Key Experimental Parameters

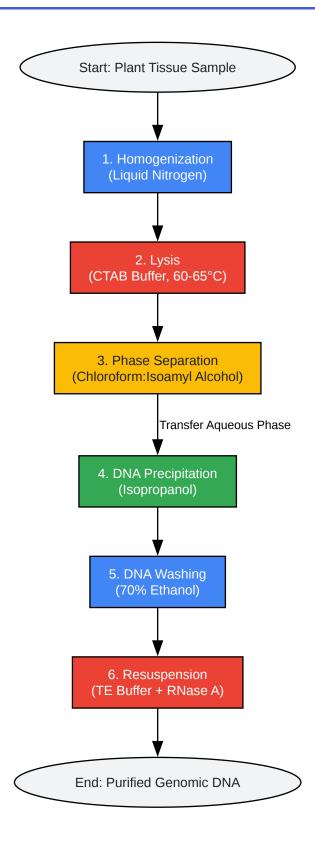


Parameter	Value/Range	Purpose
Starting Plant Tissue	100-200 mg	Source of genomic DNA
CTAB Concentration	2-4%	Cell lysis and removal of polysaccharides
Incubation Temperature	60-65 °C	Enhances lysis efficiency
Incubation Time	30-60 min	Sufficient time for cell lysis
Centrifugation Speed	12,000-15,000 x g	Pellet debris and DNA
Isopropanol Volume	0.7-1.0 volumes	Precipitate DNA
Ethanol Wash	70%	Remove salts and impurities
Expected DNA Yield	5-30 μg	Varies with plant species and tissue

## **Workflow Diagram**

The following diagram illustrates the major steps in the **tetradecyltrimethylammonium chloride** (CTAB) plant DNA extraction protocol.





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Caption: Workflow of the CTAB method for plant DNA extraction.



#### Conclusion

The **tetradecyltrimethylammonium chloride** (CTAB) protocol is a reliable and efficient method for isolating high-quality genomic DNA from a variety of plant species, even those rich in polysaccharides and polyphenols. The protocol's success lies in the specific chemical properties of the CTAB buffer, which effectively lyses cells while removing common inhibitors of downstream molecular applications. By following the detailed steps and optimizing key parameters as needed, researchers can consistently obtain DNA suitable for sensitive analyses, thereby advancing research and development in plant science and drug discovery.

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